molecular formula C9H12N2O3 B1599685 Methyl 4-amino-6-ethoxypicolinate CAS No. 894803-87-3

Methyl 4-amino-6-ethoxypicolinate

Cat. No. B1599685
M. Wt: 196.2 g/mol
InChI Key: DBWIZRWXSOJODC-UHFFFAOYSA-N
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Description

“Methyl 4-amino-6-ethoxypicolinate” is a chemical compound with the CAS Number: 894803-87-3. Its molecular weight is 196.21 and its IUPAC name is methyl 4-amino-6-ethoxy-2-pyridinecarboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-6-ethoxypicolinate” is represented by the formula C9H12N2O3 . The InChI code for this compound is 1S/C9H12N2O3/c1-3-14-8-5-6 (10)4-7 (11-8)9 (12)13-2/h4-5H,3H2,1-2H3, (H2,10,11) .


Physical And Chemical Properties Analysis

“Methyl 4-amino-6-ethoxypicolinate” has a molecular weight of 196.21 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

  • Chemistry and Biochemistry

    • Methyl 4-amino-6-ethoxypicolinate is a chemical compound with the molecular formula C9H12N2O3 . It is used in various chemical reactions due to its unique structure .
  • Pharmaceutical Research

    • Compounds similar to Methyl 4-amino-6-ethoxypicolinate, such as aminopyrimidines, have been found to act as inhibitors of various enzymes . These compounds are of substantial interest for their potential antiviral and psychotherapeutic activities .
    • The methods of application or experimental procedures in this field typically involve synthesizing the compound and testing its effects on various biological targets .
    • The results or outcomes obtained in this field can include the discovery of new potential drug targets or the development of new pharmaceuticals .
  • Chemical Synthesis

    • Methyl 4-amino-6-ethoxypicolinate is used in the synthesis of various chemical compounds . Its unique structure makes it a valuable component in a variety of chemical reactions .
    • The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
    • The outcomes of these syntheses can vary greatly depending on the specific conditions and reactants used .
  • Pharmacokinetics Research

    • Methyl 4-amino-6-ethoxypicolinate has certain physicochemical properties that make it of interest in pharmacokinetics research . This field studies how drugs are absorbed, distributed, metabolized, and excreted in the body .
    • The methods of application in this field typically involve using the compound in various in vitro and in vivo experiments to study its behavior in the body .
    • The results or outcomes obtained in this field can include a better understanding of how the compound behaves in the body, which can inform drug design and dosage considerations .
  • Material Science

    • Methyl 4-amino-6-ethoxypicolinate could potentially be used in the field of material science . Its unique chemical structure might make it useful in the synthesis of new materials .
    • The methods of application in this field would typically involve using the compound in various synthesis procedures to create new materials .
    • The outcomes of these procedures can include the creation of new materials with unique properties .
  • Environmental Science

    • Methyl 4-amino-6-ethoxypicolinate could potentially be used in environmental science research . For example, it could be used in studies investigating the environmental fate and transport of similar organic compounds .
    • The methods of application in this field would typically involve using the compound in various laboratory and field experiments .
    • The outcomes of these experiments can include a better understanding of how similar compounds behave in the environment .

properties

IUPAC Name

methyl 4-amino-6-ethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-8-5-6(10)4-7(11-8)9(12)13-2/h4-5H,3H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWIZRWXSOJODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468987
Record name Methyl 4-amino-6-ethoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-6-ethoxypicolinate

CAS RN

894803-87-3
Record name Methyl 4-amino-6-ethoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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